molecular formula C13H17NO3 B13663311 tert-Butyl 1-hydroxyisoindoline-2-carboxylate

tert-Butyl 1-hydroxyisoindoline-2-carboxylate

Cat. No.: B13663311
M. Wt: 235.28 g/mol
InChI Key: MHWOGQIKSLLULM-UHFFFAOYSA-N
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Description

tert-Butyl 1-hydroxyisoindoline-2-carboxylate (CAS 1367467-96-6) is a chemical compound offered for research and development purposes. It is characterized by the molecular formula C 13 H 17 NO 3 and a molecular weight of 235.28 g/mol . This solid compound should be stored under cold-chain conditions, specifically between 2-8°C, to maintain stability . As an isoindoline derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a hydroxy functional group, this compound serves as a versatile building block in organic synthesis . The Boc group is widely recognized in synthetic chemistry for its role in protecting amines during multi-step synthesis, particularly in the development of pharmaceuticals and complex organic molecules . The presence of both a protective group and a hydroxy moiety makes it a valuable intermediate for constructing more complex molecular architectures. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 1-hydroxy-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7,11,15H,8H2,1-3H3

InChI Key

MHWOGQIKSLLULM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from isoindoline or isoindole precursors. The key steps include:

  • Formation of the isoindoline ring system,
  • Introduction of the carboxylate group protected as a tert-butyl ester,
  • Installation of the hydroxy substituent at the nitrogen position.

This approach aligns with general methods for preparing isoindoline derivatives bearing tert-butyl carbamate protecting groups.

Specific Synthetic Route from Literature

A detailed synthetic procedure was reported in a recent study focusing on isoindoline derivatives with mitochondrial targeting moieties, which involves the preparation of tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate, a close analog of the target compound. The key steps are:

  • Starting Material: 5-hydroxy-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester.
  • Step 1: Reaction with 3-bromo-1-propanol and triphenylphosphine in tetrahydrofuran (THF) at 0 °C, followed by addition of diisopropylazodicarboxylate (DIAD) dropwise. The mixture is stirred overnight at room temperature to afford a bromo-propoxy intermediate.
  • Step 2: The bromo intermediate is refluxed with triphenylphosphine in acetonitrile for 16 hours to facilitate substitution.
  • Step 3: Alkylation with 2-chloro-N,N-dimethylethylamine hydrochloride in the presence of cesium carbonate and tetrabutylammonium iodide in acetonitrile at 90 °C overnight.
  • Step 4: Final deprotection and purification steps involving acid treatment (4 N HCl in 1,4-dioxane) and trituration with ether yield the hydroxyisoindoline derivative.

This method demonstrates the use of Mitsunobu-type reactions and nucleophilic substitutions to functionalize the isoindoline ring while maintaining the tert-butyl carbamate protecting group.

Protection Group Strategies

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its stability against nucleophiles and mild cleavage conditions. Its introduction is commonly achieved by:

  • Treating the corresponding carboxylic acid with tert-butyl alcohol under acidic catalysis,
  • Using tert-butyl dicarbonate (Boc2O) for carbamate formation on nitrogen atoms.

These methods ensure the protection of reactive sites during subsequent synthetic steps, minimizing side reactions and facilitating purification.

Purification and Characterization

Purification of the synthesized this compound is typically performed by column chromatography using solvent gradients such as hexanes/ethyl acetate or dichloromethane/methanol mixtures. Thin-layer chromatography (TLC) monitoring with Rf values around 0.3 is common.

Characterization techniques include:

Data Table: Summary of Preparation Methods and Conditions

Step Reaction Type Reagents & Conditions Yield / Notes Reference
1 Mitsunobu reaction 5-hydroxy-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester, 3-bromo-1-propanol, triphenylphosphine, DIAD, THF, 0 °C to RT, overnight Intermediate bromo-propoxy derivative
2 Nucleophilic substitution Bromo intermediate, triphenylphosphine, acetonitrile, reflux 16 h Substituted intermediate
3 Alkylation 2-chloro-N,N-dimethylethylamine hydrochloride, cesium carbonate, tetrabutylammonium iodide, acetonitrile, 90 °C, overnight Functionalized isoindoline derivative
4 Deprotection 4 N HCl in 1,4-dioxane, overnight This compound
- Protection of carboxylate tert-Butyl dicarbonate or tert-butyl alcohol, acidic catalysis Stable tert-butyl ester protecting group
- Purification Column chromatography (hexanes/ethyl acetate or DCM/MeOH) High purity (>97%)

Research Outcomes and Analysis

  • The Mitsunobu reaction and nucleophilic substitution steps provide efficient routes to functionalize the isoindoline ring without compromising the tert-butyl protecting group.
  • The tert-butyl ester group offers excellent stability during multi-step synthesis and can be selectively removed under mild acidic conditions, facilitating downstream modifications.
  • Purification techniques and characterization confirm the structural integrity and high purity of the final compound, essential for its use in pharmaceutical research.
  • The synthetic route is adaptable for scale-up and incorporation of various substituents for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-hydroxyisoindoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

tert-Butyl 1-hydroxyisoindoline-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-hydroxyisoindoline-2-carboxylate involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a nucleophile or electrophile, depending on the reaction conditions, and participates in various organic transformations. The presence of the tert-butyl group enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s closest analogs differ in substitution positions and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
tert-Butyl 6-hydroxyindoline-1-carboxylate 957204-30-7 C₁₃H₁₇NO₃ 235.28 Hydroxyl, tert-butyl ester 0.78–0.95
tert-Butyl 5-aminoisoindoline-2-carboxylate 2061979-87-9 C₁₃H₁₈N₂O₂ 234.30 Amino, tert-butyl ester N/A
tert-Butyl 5-bromo-1H-indole-1-carboxylate 182344-70-3 C₁₃H₁₄BrNO₂ 296.17 Bromo, tert-butyl ester 0.89
tert-Butyl 5-(dioxaborolanyl)isoindoline-2-carboxylate 905273-91-8 C₁₉H₂₈BNO₄ 345.25 Boronate ester, tert-butyl N/A

Key Observations :

  • Positional Isomerism : Shifting the hydroxyl group (e.g., from isoindoline-1 to indoline-6) alters hydrogen-bonding networks and crystal packing, as seen in tert-Butyl 6-hydroxyindoline-1-carboxylate .
  • Bromine substitution (tert-Butyl 5-bromo-1H-indole-1-carboxylate) introduces steric bulk and electron-withdrawing effects, which may reduce reactivity in nucleophilic substitutions but enhance halogen bonding . Boronate esters (e.g., 905273-91-8) enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in synthetic chemistry .

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in tert-Butyl 1-hydroxyisoindoline-2-carboxylate forms strong O–H···O/N interactions, influencing melting points and solubility.
  • Lipophilicity : The tert-butyl group increases logP values compared to methyl or hydrogen analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Stability : Hydroxyl-containing compounds may undergo oxidation under acidic conditions, whereas boronate esters require anhydrous handling to prevent hydrolysis .

Q & A

Q. What methodologies validate the axial vs equatorial positioning of tert-butyl groups in crystal structures versus solution?

  • Methodology : Combine single-crystal XRD (axial preference in rigid chairs) with variable-temperature NMR (equatorial dominance in solution). For ambiguous cases, synthesize constrained analogs or use isotopic labeling for 19^{19}F NMR tracking .

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